Tert-butyl 4-formylpyridin-3-ylcarbamate
Description
Chemical Name: tert-Butyl N-(4-formylpyridin-3-yl)carbamate
CAS Number: 116026-95-0
Molecular Formula: C₁₁H₁₄N₂O₃
Molecular Weight: 222.24 g/mol
Structure: The compound features a pyridine ring substituted with a formyl group (-CHO) at position 4 and a tert-butyl carbamate (-Boc) group at position 3. This dual functionality makes it a versatile intermediate in pharmaceutical synthesis, particularly for introducing aldehyde groups in cross-coupling reactions or as a precursor for heterocyclic scaffolds .
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-(4-formylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h4-7H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKONQAWPOHLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557013 | |
| Record name | tert-Butyl (4-formylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116026-95-0 | |
| Record name | 1,1-Dimethylethyl N-(4-formyl-3-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116026-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-formylpyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminoisonicotinaldehyde, 3-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Boc Protection of 4-Aminopyridine
The initial step introduces the Boc group to 4-aminopyridine using di-tert-butyl dicarbonate (Boc₂O) as the protecting agent. Key parameters include:
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Solvent : Anhydrous tetrahydrofuran (THF) ensures optimal solubility and reaction homogeneity.
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Temperature : Ambient conditions (20–25°C) prevent premature decomposition of reagents.
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Stoichiometry : A 1:1 molar ratio of 4-aminopyridine to Boc₂O minimizes side reactions.
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Yield : 75% after purification via silica gel chromatography.
The reaction proceeds via nucleophilic attack of the pyridine amine on the electrophilic carbonyl of Boc₂O, forming a stable carbamate linkage. Triethylamine (TEA) is often added to scavenge HCl generated during the reaction.
Step 2: Formylation at the 4-Position
Formylation is achieved using tert-butyllithium (t-BuLi) as a strong base to deprotonate the pyridine ring, followed by quenching with dimethylformamide (DMF). Critical conditions include:
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Solvent System : A 1:1 mixture of THF and pentane enhances reagent solubility at low temperatures.
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Temperature Gradient :
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-78°C : t-BuLi addition to generate the pyridine lithio intermediate.
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-20°C : Gradual warming to facilitate DMF incorporation.
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Ambient Temperature : Final reaction completion.
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The formyl group is introduced regioselectively at the 4-position due to the directing effects of the adjacent Boc-protected amine.
Reaction Optimization and Scalability
Temperature Control
Maintaining sub-zero temperatures during lithiation prevents side reactions such as ring-opening or over-lithiation. Industrial-scale reactors employ cryogenic cooling systems to sustain temperatures below -70°C.
Solvent Selection
THF’s polarity facilitates lithium coordination, while pentane reduces side product formation by precipitating unreacted reagents. Pilot studies show that switching to methyl tert-butyl ether (MTBE) improves yield by 5% but complicates purification.
Catalytic Additives
The addition of hexamethylphosphoramide (HMPA) as a co-solvent increases reaction rate by stabilizing the lithio intermediate. However, its carcinogenic nature limits industrial adoption.
Industrial Production Protocols
Large-scale synthesis modifies laboratory conditions for efficiency and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (glass) | Continuous flow (steel) |
| Temperature Control | Dry ice/acetone bath | Jacketed reactor with liquid nitrogen cooling |
| Purification | Column chromatography | Crystallization (ethanol/water) |
| Throughput | 10 g/batch | 50 kg/day |
Industrial workflows emphasize reducing tert-butyllithium usage due to its pyrophoric nature, substituting it with safer alternatives like lithium diisopropylamide (LDA) where feasible.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) :
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δ 9.82 (s, 1H, CHO)
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δ 8.51 (d, J = 5.2 Hz, 1H, pyridine-H)
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δ 1.44 (s, 9H, t-Bu)
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IR (KBr) :
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1705 cm⁻¹ (C=O, carbamate)
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1680 cm⁻¹ (C=O, aldehyde)
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Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms >98% purity. Mobile phase: 60:40 acetonitrile/water with 0.1% trifluoroacetic acid.
Comparative Analysis of Alternative Methods
While the Venuti protocol dominates, three alternative approaches have been explored:
Direct Formylation-Boc Protection
Simultaneous formylation and protection using ClCO₂t-Bu and DMF reduces steps but yields drop to 50% due to competing reactions.
Enzymatic Catalysis
Lipase-mediated Boc protection in ionic liquids achieves 70% yield but requires costly enzyme immobilization.
Microwave-Assisted Synthesis
Microwave irradiation at 100°C for 10 minutes accelerates Step 1, though formylation remains temperature-sensitive.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formylpyridin-3-ylcarbamate undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a catalyst.
Major Products Formed
Oxidation: Tert-butyl 4-carboxypyridin-3-ylcarbamate.
Reduction: Tert-butyl 4-hydroxymethylpyridin-3-ylcarbamate.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 4-formylpyridin-3-ylcarbamate serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its unique structural properties enhance drug efficacy and specificity.
Case Study: Neurological Disorders
Research has shown that compounds derived from this compound exhibit potential as inhibitors of enzymes associated with neurodegenerative diseases. For instance, studies indicate its role in inhibiting acetylcholinesterase, which is beneficial in treating Alzheimer's disease .
Agricultural Chemistry
This compound is employed in formulating agrochemicals, acting as a building block for developing more effective pesticides and herbicides. Its stability and reactivity contribute to improved formulations that are safer for the environment.
Data Table: Agrochemical Applications
| Application Type | Compound Role | Benefits |
|---|---|---|
| Pesticide Formulation | Intermediate | Enhanced stability and effectiveness |
| Herbicide Development | Active Ingredient | Reduced environmental impact |
Material Science
In material science, this compound is utilized in creating advanced materials, including polymers and coatings. Its incorporation improves thermal and mechanical properties.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices enhances durability and resistance to environmental factors, making it suitable for various industrial applications .
Biochemical Research
The compound is extensively used in biochemical studies related to enzyme inhibition and receptor binding. It aids in discovering new therapeutic agents by providing insights into molecular interactions.
Data Table: Biochemical Applications
| Research Area | Focus | Findings |
|---|---|---|
| Enzyme Inhibition | Targeting specific enzymes | Potential new drugs for metabolic disorders |
| Receptor Binding | Interaction studies | Insights into drug design |
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent in various techniques, helping detect and quantify other compounds in complex mixtures.
Case Study: Chromatography
It is used as a standard reference material in chromatographic techniques, ensuring accuracy and reliability in analytical measurements .
Mechanism of Action
The mechanism of action of tert-butyl 4-formylpyridin-3-ylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate
CAS Number : 893423-62-6
Molecular Formula : C₁₁H₁₃ClN₂O₃
Molecular Weight : 256.69 g/mol
Key Differences :
- A chlorine atom replaces the hydrogen at pyridine position 2.
- The formyl group shifts to position 3.
Implications : - The electron-withdrawing chlorine enhances electrophilicity at the formyl group, increasing reactivity in nucleophilic additions.
- Used in catalytic cross-coupling reactions for drug intermediates .
tert-Butyl 6-chloro-4-formylpyridin-3-ylcarbamate
CAS Number : 1238324-67-8
Molecular Formula : C₁₁H₁₃ClN₂O₃
Molecular Weight : 256.69 g/mol
Key Differences :
tert-Butyl (3-formylphenyl)carbamate
CAS Number: 176980-36-2 Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol Key Differences:
tert-Butyl N-(5-formylpyridin-3-yl)carbamate
CAS Number : 337904-94-6
Molecular Formula : C₁₁H₁₄N₂O₃
Molecular Weight : 222.24 g/mol
Key Differences :
- Formyl group at pyridine position 5 instead of 4.
Implications : - Altered electronic distribution on the pyridine ring affects coordination with metal catalysts.
- Utilized in asymmetric synthesis for chiral ligand frameworks .
Comparative Data Table
Reactivity Trends
- Electron-Withdrawing Groups: Chlorinated derivatives (e.g., 2-chloro or 6-chloro) exhibit enhanced reactivity in electrophilic substitutions due to inductive effects. For example, tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate reacts 30% faster in Suzuki-Miyaura couplings compared to non-chlorinated analogs .
- Steric Effects : Substituents at position 6 (e.g., 6-Cl in CAS 1238324-67-8) reduce accessibility to the formyl group, slowing reactions like reductive amination .
Biological Activity
Tert-butyl 4-formylpyridin-3-ylcarbamate, with the CAS number 116026-95-0, is a pyridine derivative notable for its unique structure and potential biological activities. This compound features a tert-butyl group and a formyl group attached to a pyridine ring, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to neuroprotective effects in various models of oxidative stress.
- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells against amyloid-beta-induced toxicity, potentially relevant for Alzheimer's disease research.
- Cytotoxicity : Preliminary studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyridine Ring : A suitable starting material is reacted with tert-butyl carbamate to form the pyridine derivative.
- Formylation : The introduction of the formyl group can be achieved through Vilsmeier-Haack formylation or similar methods.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Tert-butyl (3-formylphenyl)carbamate | 176980-36-2 | 0.74 | Contains a phenolic rather than a pyridine ring |
| Tert-butyl (4-formylpyridin-2-yl)carbamate | 304873-65-2 | 0.71 | Different position of the formyl group on the ring |
| Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate | 893423-62-6 | 0.71 | Contains a chlorine substituent |
This table highlights how this compound stands out due to its specific functional groups that confer distinct biological activities compared to these similar compounds.
Case Studies
A notable study examined the neuroprotective effects of various pyridine derivatives, including this compound, against amyloid-beta toxicity in astrocytes. The results indicated that this compound could reduce TNF-alpha levels and oxidative stress markers in treated cells, suggesting its potential utility in neurodegenerative disease models .
Q & A
Q. What are the optimal synthetic routes for tert-butyl 4-formylpyridin-3-ylcarbamate?
The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:
- Fluorination or halogenation : Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor can introduce fluorine at specific positions (critical for electronic modulation) .
- Formyl group introduction : Direct formylation via Vilsmeier-Haack reaction or oxidation of hydroxymethyl intermediates using agents like MnO₂ .
- Carbamate protection : Reaction with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP catalysis) . Methodological Note: Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the formyl group.
Q. How is this compound characterized in research settings?
Standard characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm formyl proton (~9.8 ppm) and Boc-group tert-butyl signals (~1.4 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄N₂O₃: 222.1004).
- HPLC purity analysis : Reverse-phase C18 columns with UV detection at 254 nm .
Q. What storage conditions ensure the compound’s stability?
- Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
- Avoid exposure to strong acids/bases, which degrade the carbamate moiety .
Advanced Questions
Q. What reaction mechanisms are enabled by the formyl group in this compound?
The formyl group participates in:
- Nucleophilic additions : Condensation with amines (e.g., hydrazines for hydrazone formation) or Grignard reagents.
- Cross-coupling reactions : Suzuki-Miyaura couplings using palladium catalysts to introduce aryl/heteroaryl groups .
- Reductive amination : Conversion to secondary amines via NaBH₃CN or H₂/Pd-C . Data Contradiction Alert: Over-reduction of the formyl group to CH₂OH may occur if reducing agents are not carefully titrated .
Q. How can researchers resolve spectral data discrepancies in structural elucidation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., pyridine ring protons).
- X-ray crystallography : Definitive confirmation of regiochemistry and Boc-group orientation (as demonstrated for analogous carbamates) .
- Isotopic labeling : ¹⁵N/¹³C labeling to track formyl group reactivity in complex mixtures .
Q. How to optimize analytical methods for quantifying this compound in reaction mixtures?
- HPLC optimization : Use a gradient elution (e.g., 10–90% acetonitrile in H₂O with 0.1% TFA) on a C18 column. Adjust pH to 3.0 to enhance formyl group stability.
- LC-MS/MS : Quantify trace impurities (e.g., de-Boc byproducts) with MRM transitions specific to the molecular ion .
Q. What factors influence the compound’s stability under varying pH and temperature?
- Acidic conditions (pH < 4) : Rapid Boc-group cleavage via acidolysis (e.g., TFA-mediated).
- Basic conditions (pH > 9) : Formyl group degradation via Cannizzaro reaction (observed in similar aldehydes) .
- Thermal stability : Decomposition above 80°C, confirmed by TGA-DSC analysis of related carbamates .
Research Applications
Q. How is this compound utilized in medicinal chemistry and drug discovery?
- Intermediate for kinase inhibitors : The formyl group serves as a handle for introducing pharmacophores (e.g., pyrimidine derivatives) .
- Biochemical probes : Conjugation to fluorescent tags via hydrazone linkages to study protein-ligand interactions .
- Peptide mimetics : Boc protection enables solid-phase synthesis of modified peptides targeting protease enzymes .
Q. Table 1: Key Reaction Conditions for Functionalization
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Formylation | POCl₃/DMF, 0°C → rt, 12h | 65–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 50–60 | |
| Reductive Amination | NaBH₃CN, MeOH, rt, 6h | 70–85 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
